Cas no 2504201-63-0 (Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-)
![Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- structure](https://ja.kuujia.com/scimg/cas/2504201-63-0x500.png)
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-
-
- インチ: 1S/C11H23NO4Si/c1-17(2,3)9-8-16-11(15)12-7-5-4-6-10(13)14/h4-9H2,1-3H3,(H,12,15)(H,13,14)
- InChIKey: ILNKYUDFUSTLGG-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCCNC(OCC[Si](C)(C)C)=O
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-21723-0.5G |
5-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid |
2504201-63-0 | >95% | 0.5g |
£2004.00 | 2025-02-08 |
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-に関する追加情報
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- (CAS No. 2504201-63-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, identified by its CAS number 2504201-63-0, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds promise in various applications, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The molecular framework of Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- incorporates a carboxylic acid group and an amide moiety, which are pivotal for its reactivity and functionality. The presence of a 2-(trimethylsilyl)ethoxy group further enhances its utility in synthetic chemistry, providing stability and facilitating various transformations. This unique structural feature makes it a valuable intermediate in the construction of more complex molecules.
In recent years, the pharmaceutical industry has seen a surge in the demand for innovative compounds that can modulate biological pathways effectively. Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- has emerged as a key player in this landscape due to its ability to serve as a precursor for the synthesis of peptidomimetics and other bioactive peptides. These peptidomimetics are designed to mimic the structure and function of natural peptides while offering improved pharmacokinetic properties.
The compound's amide linkage is particularly noteworthy, as it can be strategically incorporated into peptide analogs to enhance their binding affinity and metabolic stability. This has opened up new avenues for the development of drugs targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The versatility of Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- lies in its adaptability to different synthetic strategies, making it a cornerstone in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that the 2-(trimethylsilyl)ethoxy group can influence the conformational flexibility of peptides, thereby affecting their interactions with biological targets. This insight has been instrumental in designing more effective drug candidates with optimized pharmacological profiles.
The synthesis of Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, ensures high yields and purity. These methodologies are critical for producing compounds that meet the stringent standards of pharmaceutical research.
In clinical trials, derivatives of this compound have shown promise in preclinical studies as potential treatments for various diseases. For instance, researchers have explored its role in developing inhibitors for enzymes involved in cancer metabolism. The ability to fine-tune the molecular structure allows for the creation of analogs with enhanced selectivity and reduced side effects.
The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify novel derivatives of Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- that exhibit improved binding affinities to target proteins. This approach leverages machine learning algorithms to predict the efficacy of potential drug candidates before they are synthesized in the lab.
The environmental impact of chemical synthesis is also a growing concern. Green chemistry principles have been integrated into the production process of this compound to minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity.
The future prospects of Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- are vast. Ongoing research aims to expand its applications in personalized medicine, where it could be used to develop tailored therapies based on individual patient profiles. The compound's versatility makes it a valuable tool for addressing unmet medical needs across diverse therapeutic domains.
In conclusion, Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]- (CAS No. 2504201-63-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and synthetic utility position it as a key intermediate in the development of novel bioactive molecules. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
2504201-63-0 (Pentanoic acid, 5-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-) Related Products
- 26438-50-6(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 2138178-40-0(1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one)
- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
- 1700273-37-5(2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 2137427-91-7(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)




